Pentadecane

Catalog No.
S582595
CAS No.
629-62-9
M.F
C15H32
M. Wt
212.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecane

CAS Number

629-62-9

Product Name

Pentadecane

IUPAC Name

pentadecane

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

InChI

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

YCOZIPAWZNQLMR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4.0X10-5 mg/L at 25 °C
Very soluble in ethyl ether, ethanol

Synonyms

n-pentadecane, pentadecane

Canonical SMILES

CCCCCCCCCCCCCCC

The exact mass of the compound Pentadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.58e-10 m7.6e-08 mg/ml at 25 °cin water, 4.0x10-5 mg/l at 25 °cvery soluble in ethyl ether, ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry:

  • Reference molecule: Due to its well-defined structure, pentadecane serves as a standard reference molecule in studies related to chromatography, spectroscopy, and other analytical techniques.

Material Science:

  • Phase transition studies: Scientists use pentadecane to investigate phase transitions like solid-to-liquid (melting) due to its well-defined melting point and thermodynamic properties.
  • Model for n-alkanes: The behavior of pentadecane helps researchers understand the properties of longer n-alkanes, which are relevant in studies of lubricants and fuels.

Biology and Biochemistry:

  • Plant and animal metabolite: Pentadecane is a naturally occurring compound found in plants like vanilla and in some insects. )
  • Cellular studies: Scientists sometimes utilize pentadecane to study membrane permeability in cells.[Source: Scientific literature review]

Environmental Science:

  • Biodegradation studies: Research investigates how microorganisms break down pentadecane, which can provide insights into natural oil biodegradation processes.[Source: Scientific literature review]

Pentadecane is a straight-chain alkane hydrocarbon with the chemical formula C15H32C_{15}H_{32}. It consists of 15 carbon atoms and is classified as a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. Pentadecane is a colorless liquid at room temperature and has a melting point of approximately 10°C (50°F) and a boiling point of around 270°C (519°F) . It is insoluble in water but soluble in organic solvents, which makes it useful in various applications.

Pentadecane itself doesn't have a specific biological mechanism of action. However, its properties influence the behavior of other molecules in certain contexts. For example, studies have used pentadecane as a model alkane to investigate its membrane-disrupting effects. Due to its hydrophobic nature, pentadecane can interact with and potentially disrupt the lipid bilayer structure of cell membranes.

  • Flammability: Pentadecane has a flash point of 132.2 °C and a lower flammability limit of 0.45% in air. This indicates that it can be flammable when exposed to heat or ignition sources.
  • Toxicity: Limited data is available on the specific toxicity of pentadecane. However, it is recommended to handle it with care and avoid inhalation or ingestion, as with most organic solvents.

Pentadecane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. The general reaction can be represented as:

C15H32+O2CO2+H2OC_{15}H_{32}+O_2\rightarrow CO_2+H_2O

Additionally, pentadecane can be oxidized to form alcohols, such as 1-pentadecanol, through monoterminal oxidation processes . Under specific conditions, it can also participate in photo

Pentadecane can be synthesized through several methods:

  • Alkane Synthesis: It can be produced via the Fischer-Tropsch synthesis from carbon monoxide and hydrogen.
  • Decarboxylation: This method involves the decarboxylation of fatty acids, particularly from natural oils.
  • Fractional Distillation: Pentadecane can be isolated from natural sources through fractional distillation of crude oil or plant oils containing long-chain hydrocarbons .

Pentadecane has various applications across different industries:

  • Solvent: Used as a solvent in organic chemistry due to its non-polar nature.
  • Fuel Additive: It serves as a component in fuels to improve combustion properties.
  • Chemical Intermediate: Utilized in the production of surfactants and other chemical compounds.
  • Research: Employed in studies related to hydrocarbon behavior and environmental interactions .

Research has shown that pentadecane interacts with various substances under specific conditions. For instance, its photo-oxidation has been studied to understand its environmental impact and behavior in marine ecosystems. Such studies often involve examining its reactivity with other compounds under simulated environmental conditions .

Pentadecane belongs to a family of alkanes and shares similarities with other straight-chain hydrocarbons. Here are some comparable compounds:

CompoundChemical FormulaCarbon AtomsBoiling Point (°C)
TetradecaneC14H30C_{14}H_{30}14252
HexadecaneC16H34C_{16}H_{34}16287
OctadecaneC18H38C_{18}H_{38}18317

Uniqueness of Pentadecane:

  • Pentadecane is unique due to its specific chain length, which influences its physical properties like boiling point and solubility compared to its shorter or longer homologs.
  • Its intermediate chain length makes it particularly relevant for studies on fuel properties and environmental interactions .

Physical Description

N-pentadecane is a colorless liquid. (NTP, 1992)
Liquid; Water or Solvent Wet Solid
Colorless liquid; [CAMEO]

Color/Form

Colorless liquid

XLogP3

7.7

Exact Mass

212.250401021 Da

Monoisotopic Mass

212.250401021 Da

Boiling Point

519.13 °F at 760 mmHg (NTP, 1992)
270.6 °C

Heavy Atom Count

15

Density

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7685 g/cu cm at 20 °C

LogP

log Kow = 7.71 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

50 °F (NTP, 1992)
9.95 °C

UNII

16H6K2S8M2

GHS Hazard Statements

Aggregated GHS information provided by 291 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 291 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 287 of 291 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Pentadecane is a colorless liquid. It is not very soluble in water. n-Pentadecane is found in crude oil. It also occurs in some plants. n-Pentadecane has been detected in marijuana smoke. USE: n-Pentadecane is used to make other chemicals, an additive to gasoline and diesel fuels, and as a solvent. It is a component of jet fuels. n-Pentadecane is also used in some household pesticides. EXPOSURE: Workers that use n-pentadecane may breathe in mists or have direct skin contact. The general population may be exposed by breathing in air, skin contact with gasoline and consumption of certain foods. If n-pentadecane is released to the environment it will be broken down in air. It will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. However, n-pentadecane binds strongly to soil and sediment particles. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Data on the potential for n-pentadecane alone to cause toxicity in humans were not identified. Skin and eye irritation, nausea, coughing, difficulty breathing, incoordination, dizziness, headache, and intoxication have been reported in workers exposed to jet fuels, which contain n-pentadecane mixed with several other chemicals. Skin irritation, redness, and swelling occurred in laboratory animals following direct skin exposure. No other data on the potential for n-pentadecane to cause toxicity in animals was identified. Data on the potential for n-pentadecane to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for n-pentadecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00343 [mmHg]
4.92X10-3 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-62-9

Absorption Distribution and Excretion

... Pigs were exposed to JP-8 jet fuel-soaked cotton fabrics for 1 and 4 d with repeated daily exposures. Preexposed and unexposed skin was then dermatomed and placed in flow-through in vitro diffusion cells. Five cells with exposed skin and four cells with unexposed skin were dosed with a mixture of 14 different hydrocarbons (HC) consisting of nonane, decane, undecane, dodecane, tridecane, tetradecane, pentadecane, hexadecane, ethyl benzene, o-xylene, trimethyl benzene (TMB), cyclohexyl benzene (CHB), naphthalene, and dimethyl naphthalene (DMN) in water + ethanol (50:50) as diluent. Another five cells containing only JP-8-exposed skin were dosed solely with diluent in order to determine the skin retention of jet fuel HC. The absorption parameters of flux, diffusivity, and permeability were calculated for the studied HC. The data indicated that there was a two-fold and four-fold increase in absorption of specific aromatic HC like ethyl benzene, o-xylene, and TMB through 1- and 4-d JP-8 preexposed skin, respectively. Similarly, dodecane and tridecane were absorbed more in 4-d than 1-d JP-8 preexposed skin experiments. The absorption of naphthalene and DMN was 1.5 times greater than the controls in both 1- and 4-d preexposures. CHB, naphthalene, and DMN had significant persistent skin retention in 4-d preexposures as compared to 1-d exposures that might leave skin capable of further absorption several days postexposure. The possible mechanism of an increase in HC absorption in fuel preexposed skin may be via lipid extraction from the stratum corneum as indicated by Fourier transform infrared (FTIR) spectroscopy. This study suggests that the preexposure of skin to jet fuel enhances the subsequent in vitro percutaneous absorption of HC, so single-dose absorption data for jet fuel HC from naive skin may not be optimal to predict the toxic potential for repeated exposures. For certain compounds, persistent absorption may occur days after the initial exposure.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
n-Hexadecane and n-pentadecane are similarly absorbed when given orally to rats.

Metabolism Metabolites

Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.

Wikipedia

Pentadecane

Biological Half Life

26.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Pentadecane is produced by isolation of n-paraffins (C9-C17) from kerosene and gas oil fractions of crude oil by selective adsorption and fractional distillation.
ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Other (requires additional information)
Machinery Manufacturing
All Other Basic Organic Chemical Manufacturing
Pentadecane: ACTIVE

Analytic Laboratory Methods

Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Pentadecane has been measured in liver, kidney, fat, and brain tissues by gas-liquid chromatography and by G/LC-MS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013 http://www.nature.com/nchem

Explore Compound Types